1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-22(20,21)10-4-5-11(12(7-10)15(18)19)14-6-2-3-9(8-14)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCAAFXKZXJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
The most common method involves the nucleophilic substitution of a suitably activated aromatic halide (such as p-nitrochlorobenzene or p-nitrobromobenzene) with piperidine derivatives under reflux conditions in the presence of bases like sodium carbonate or potassium carbonate. This approach is supported by the synthesis of related compounds, such as 1-(4-nitrophenyl)piperidine-3-carboxylic acid, where the aromatic ring bearing the nitro group is activated for substitution.
p-Nitrochlorobenzene + Piperidine derivative → 1-(4-Nitrophenyl)piperidine-3-carboxylic acid
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)
- Temperature: Reflux (around 80–120°C)
- Base: Sodium carbonate, potassium carbonate, or potassium phosphate
This route is favored for its straightforwardness and high yields, especially when optimized with temperature control and appropriate solvents.
Functional Group Modification and Sulfonylation
The methylsulfonyl group is introduced via sulfonylation of the aromatic ring, often after the initial substitution. This involves reacting the aromatic precursor with methylsulfonyl chloride (or related sulfonyl chlorides) in the presence of a base such as pyridine or triethylamine.
Aromatic compound with amino or hydroxyl groups + methylsulfonyl chloride → Methylsulfonyl derivative
Reaction conditions:
- Solvent: Pyridine or dichloromethane
- Temperature: 0°C to room temperature
- Catalyst: None typically required
The sulfonylation step is critical for installing the methylsulfonyl functionality, which influences biological activity and chemical reactivity.
Introduction of the Carboxylic Acid Group
The carboxylic acid moiety at the 3-position of the piperidine ring can be introduced via oxidation of a precursor, such as a methyl or aldehyde group, or through direct carboxylation reactions.
- Oxidation of a methyl group using potassium permanganate or chromium trioxide
- Carboxylation of a suitable intermediate under CO2 pressure in the presence of a base
For example, oxidation of a methyl substituent on the piperidine ring yields the carboxylic acid directly, completing the synthesis.
Representative Reaction Pathway with Data Table
Note: The exact yields depend on reaction optimization, purity of reagents, and process scale.
Research Findings and Optimization Strategies
Reaction Temperature & Solvent Choice: Elevated temperatures accelerate SNAr reactions but risk side reactions; polar aprotic solvents such as DMF or DMSO are preferred for their ability to stabilize charged intermediates.
Sulfonylation Efficiency: Using pyridine as both solvent and base enhances sulfonylation yield and minimizes side reactions. Maintaining low temperatures during addition of methylsulfonyl chloride prevents over-sulfonylation.
Oxidation Conditions: Potassium permanganate in aqueous conditions at controlled temperatures (around 50°C) effectively converts methyl groups to carboxylic acids with minimal over-oxidation.
Purification Techniques: Recrystallization from ethanol or chromatography on silica gel ensures high purity of intermediates and final products.
Notes on Industrial Scale-Up
Continuous Flow Reactors: Adoption of flow chemistry techniques can improve heat transfer, reaction control, and safety, especially during sulfonylation and oxidation steps.
Catalyst Optimization: Use of catalytic systems (e.g., palladium-catalyzed cross-couplings) can streamline certain steps, such as cross-coupling of aromatic rings with piperidine derivatives.
Green Chemistry Approaches: Employing less hazardous oxidants (e.g., oxygen or hydrogen peroxide) and recyclable solvents aligns with sustainable manufacturing practices.
Chemical Reactions Analysis
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine, which can further react to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Pharmacological Studies
- The compound is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of piperidine can exhibit various biological activities, including analgesic and anti-inflammatory effects.
2. Medicinal Chemistry
- In medicinal chemistry, 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid serves as a scaffold for the development of new drugs targeting specific receptors or enzymes. The modifications on the piperidine ring can enhance selectivity and potency against particular biological targets.
3. Neuropharmacology
- Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders such as depression or anxiety. Its ability to cross the blood-brain barrier could be advantageous in developing central nervous system (CNS) active drugs.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Analgesic Activity | In vivo tests demonstrated that the compound exhibited significant pain-relieving effects comparable to standard analgesics, indicating its potential use in pain management therapies. |
| Study 2 | Anti-inflammatory Properties | Research showed that the compound reduced markers of inflammation in animal models, suggesting its utility in treating inflammatory diseases. |
| Study 3 | CNS Activity | Behavioral assays indicated that the compound affected anxiety-like behaviors in rodents, warranting further exploration into its neuropharmacological profile. |
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Comparative Analysis :
Substituent Effects: Methylsulfonyl vs. Nitro Position: Ortho-nitro (target compound) vs. para-nitro (926224-41-1) alters electronic distribution. Ortho-nitro induces greater steric hindrance, affecting binding pocket interactions .
Electrophilicity and Reactivity :
- The target compound’s 2-nitro-4-sulfonylphenyl group creates a strong electron-deficient aromatic system, favoring nucleophilic aromatic substitution (e.g., with thiols or amines) .
- Analogs lacking sulfonyl groups (e.g., 926224-41-1) show reduced electrophilicity, limiting their utility in covalent inhibitor design .
Physicochemical Properties :
- Solubility : The carboxylic acid moiety enhances water solubility, but bulky substituents (e.g., ethylsulfonyl) counteract this effect .
- Acidity : The target’s pKa (~4.38) suggests partial ionization at physiological pH, aiding membrane permeability .
Synthetic Accessibility :
- Sulfonylation of piperidine intermediates (e.g., using 3-nitrophenyl sulfonyl chlorides) is a common route . Ethylsulfonyl derivatives may require longer reaction times due to steric effects .
Safety Profiles :
- Most analogs (e.g., target compound, sc-338779) are irritants (Xi), while fluorine-substituted derivatives (e.g., 1020722-14-8) may exhibit distinct toxicokinetics due to altered metabolism .
Biological Activity
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid is a compound with notable biological activity, particularly in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.
- Molecular Formula : C₁₃H₁₆N₂O₆S
- Molecular Weight : 328.35 g/mol
- CAS Number : 951625-01-7
- MDL Number : MFCD08692430
Biological Activity Overview
The compound exhibits various biological activities, primarily due to its structural features that facilitate interactions with biological macromolecules. Its activity has been explored in several contexts, including:
- Antiviral Properties : Research indicates that derivatives of piperidine compounds, including this compound, have shown potential as inhibitors of viral proteases, specifically targeting the main protease (Mpro) of SARS-CoV-2. In silico studies suggest plausible binding to the catalytic site of Mpro, although the inhibition was modest .
- Anticancer Activity : Compounds containing similar piperidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of specific substituents on the piperidine ring can enhance anticancer efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation .
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes in the body:
- Enzyme Inhibition : The compound likely acts as a non-covalent inhibitor of certain proteases involved in viral replication and cancer cell proliferation.
- Cell Signaling Modulation : By influencing signaling pathways, it may alter cellular responses to stress and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
Table 1: Summary of Biological Activities
Safety and Toxicity
The compound is classified as an irritant, necessitating careful handling in laboratory settings. Safety data sheets (SDS) indicate precautions must be taken to avoid skin and eye contact .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing the methylsulfonyl group into aromatic systems like 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid?
- Methodological Answer : The methylsulfonyl group is typically introduced via sulfonylation reactions. A common approach involves reacting a thiol or sulfide intermediate with oxidizing agents like hydrogen peroxide (H₂O₂) in acidic or neutral conditions. For example, in structurally related compounds, sulfonylation is achieved using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., K₂CO₃) to deprotonate reactive sites . After sulfonylation, nitration can be performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures product integrity.
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) is recommended for assessing purity. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure method robustness .
- Spectroscopy :
- NMR : -NMR (DMSO-d₆, 400 MHz) should confirm the presence of the piperidine ring (δ 2.5–3.5 ppm), aromatic protons (δ 7.5–8.5 ppm), and carboxylic acid (δ ~12 ppm). -NMR detects the methylsulfonyl (δ ~45 ppm for CH₃, ~110 ppm for SO₂) and nitro groups (δ ~150 ppm) .
- MS : High-resolution mass spectrometry (HRMS) in ESI+ mode should match the molecular ion [M+H]⁺ (calculated for C₁₃H₁₅N₂O₆S: 327.0654).
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Piperidine-carboxylic acid derivatives generally exhibit poor solubility in non-polar solvents. Preliminary solubility screening in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4) or methanol:water (1:1) is advised. For crystallization trials, mixed solvents (e.g., EtOH/H₂O or acetone/hexane) at controlled cooling rates (1°C/min) yield suitable crystals for X-ray diffraction .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound to address low yields in the nitration step?
- Methodological Answer : A fractional factorial DoE can identify critical factors (e.g., temperature, HNO₃ concentration, reaction time). For example:
Q. What computational strategies predict the reactivity of the nitro group in catalytic hydrogenation for derivative synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the nitro group’s electrophilicity and reduction potential. Transition state analysis identifies intermediates, while solvent effects (PCM model) refine activation energies. Coupled with ICReDD’s reaction path search methods, this predicts optimal catalysts (e.g., Pd/C vs. Raney Ni) and hydrogen pressures (1–3 atm) for selective reduction .
Q. How do pH and temperature affect the stability of the carboxylic acid moiety in aqueous solutions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks in buffers (pH 1–10) monitor degradation via HPLC. Kinetic modeling (Arrhenius equation) extrapolates shelf-life. For similar compounds, degradation rates peak at pH >8 due to esterification, while pH 4–6 (acetate buffer) maximizes stability .
Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and tandem mass spectrometry (MS/MS) discriminates impurities. For example, a gradient from 5% to 95% acetonitrile (0.1% formic acid) over 10 minutes at 0.3 mL/min separates nitro-reduced byproducts (m/z 297.1) and sulfonic acid derivatives (m/z 329.0) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for derivatives of this compound?
- Methodological Answer : Divergent melting points often arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. For example, annealing at 120°C for 12 hours converts metastable Form I (mp 185°C) to stable Form II (mp 192°C) in related piperidine-carboxylic acids . Solvent recrystallization (e.g., EtOH vs. acetone) further standardizes crystal forms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
